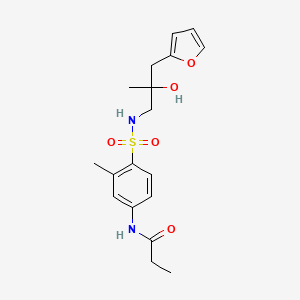
N-(4-(N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)sulfamoyl)-3-methylphenyl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions. For instance, a related compound was synthesized through N-arylation of pyrazolone using a copper(I) iodide catalyst, followed by reduction to give an amine. The amine was then coupled with 3-(4-fluorophenyl)propionic acid and deprotected to yield the final compound .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms. For example, the IR spectrum of a related compound showed a broad absorption band at 3,424 cm −1 due to the presence of NH in the molecule .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. For example, furfural, a five-membered heterocyclic aromatic hydrocarbon derivable from acid hydrolysis of sugar cane bagasse, maize cob, rice husk or any cellulose-containing material, is useful in the synthesis of a range of specialized chemical products .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and reactivity. For example, furfural, a related compound, has a density of 1160 kg/m3 and boils at 161.7°C .Aplicaciones Científicas De Investigación
Inhibition of SARS Coronavirus Helicase
A study by Lee et al. (2017) identified a related compound, (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl) acrylamide, as an inhibitor of SARS coronavirus helicase. This compound was shown to suppress enzymatic activities important for the coronavirus replication, making it a potential candidate for developing inhibitors against SARS coronavirus (Lee et al., 2017).
Interaction with Bovine Serum Albumin
Meng et al. (2012) synthesized compounds including (E)-4-(3-oxo-3-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)prop-1-en-1-yl)phenyl-acetate, a compound similar in structure, and investigated their interactions with bovine serum albumin (BSA). This research provides insights into the binding mechanisms and conformational changes in proteins, which is crucial for understanding drug-protein interactions (Meng et al., 2012).
Potential in Immuno-oncology
A paper by Yue et al. (2017) describes INCB24360 (epacadostat), a molecule containing several unique functional groups including sulfamide, which is structurally related to the compound of interest. The study highlights its role as an Indoleamine-2,3-dioxygenase 1 (IDO1) inhibitor in immuno-oncology, suggesting the potential of similar compounds in cancer therapy (Yue et al., 2017).
Anti-Inflammatory Applications
Research by Rajasekaran et al. (1999) on N-hydroxy methyl derivative of 2(4-isobutyl phenyl) propionamide, which shares functional groups with the compound , showed potent anti-inflammatory activity. This suggests the potential of similar compounds in treating inflammation (Rajasekaran et al., 1999).
Psychotropic Effects
Kumar et al. (2017) synthesized compounds related in structure and observed significant antidepressant and antianxiety activities in animal models. This points to the potential use of similar compounds in the treatment of mental health disorders (Kumar et al., 2017).
Corrosion Inhibition
Sappani and Karthikeyan (2014) explored the use of compounds including 4-Chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid (FSM) for inhibiting mild steel corrosion, indicating the potential of similar compounds in industrial applications (Sappani & Karthikeyan, 2014).
Antiviral Drug Development
Spratt et al. (2021) discussed the significance of coronavirus helicases as targets for antiviral drug development. Compounds like (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide, which inhibit these helicases, are considered promising in this area (Spratt et al., 2021).
Bio-Imaging Applications
Ravichandiran et al. (2020) developed a phenoxazine-based fluorescence chemosensor with furan-2-carboxamide for detecting ions, showcasing the potential of similar compounds in bio-imaging and diagnostics (Ravichandiran et al., 2020).
Direcciones Futuras
Future directions could involve further studies to understand the compound’s properties, potential uses, and safety profile. For example, efforts have been made to study the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives to combat the antimicrobial and anticancer drug resistance by pathogens and cancerous cells .
Propiedades
IUPAC Name |
N-[4-[[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]sulfamoyl]-3-methylphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5S/c1-4-17(21)20-14-7-8-16(13(2)10-14)26(23,24)19-12-18(3,22)11-15-6-5-9-25-15/h5-10,19,22H,4,11-12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOUZNWZBXXIMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC(C)(CC2=CC=CO2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

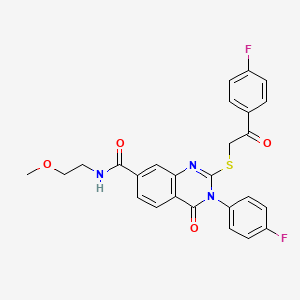
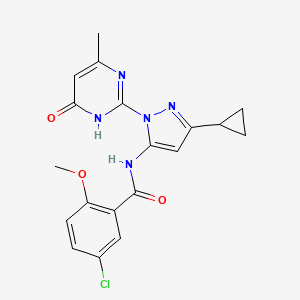
![3-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2646541.png)
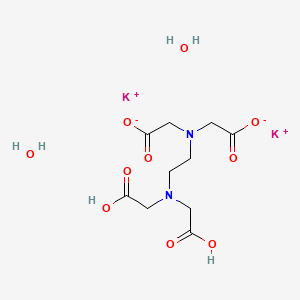
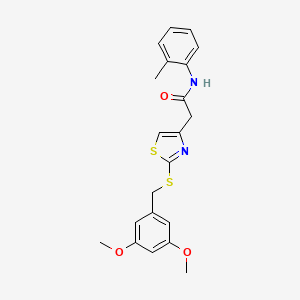
![N-(4-fluorobenzyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2646547.png)
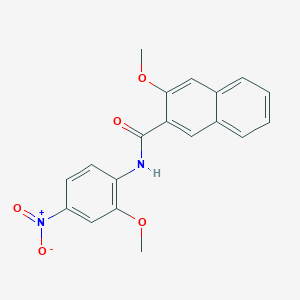
![3-Fluoro-2-[(pyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2646550.png)
![(Z)-5-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)quinolin-8(5H)-one](/img/structure/B2646551.png)




![4-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine](/img/structure/B2646560.png)